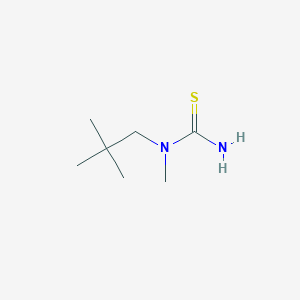
N-(2,2-Dimethylpropyl)-N-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethylpropyl)-N-methylthiourea is an organic compound characterized by the presence of a thiourea functional group. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is notable for its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropyl)-N-methylthiourea typically involves the reaction of N-methylthiourea with 2,2-dimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dimethylpropyl)-N-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiourea group in the presence of a base to form substituted products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thioureas. The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethylpropyl)-N-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethylpropyl)-N-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity and ability to form stable complexes make it a valuable tool in studying enzyme mechanisms and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylthiourea: Similar in structure but lacks the 2,2-dimethylpropyl group.
N-Methylthiourea: Contains a methyl group but lacks the 2,2-dimethylpropyl group.
N-Propylthiourea: Contains a propyl group instead of the 2,2-dimethylpropyl group.
Uniqueness
N-(2,2-Dimethylpropyl)-N-methylthiourea is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
89563-36-0 |
|---|---|
Fórmula molecular |
C7H16N2S |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropyl)-1-methylthiourea |
InChI |
InChI=1S/C7H16N2S/c1-7(2,3)5-9(4)6(8)10/h5H2,1-4H3,(H2,8,10) |
Clave InChI |
GEIDWIKQXFKUHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN(C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


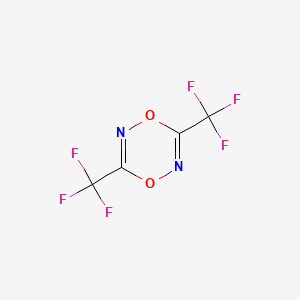
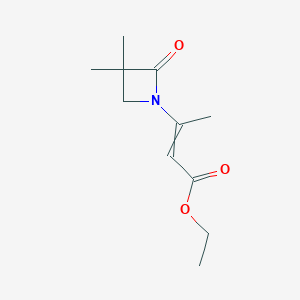
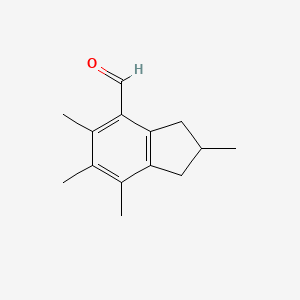
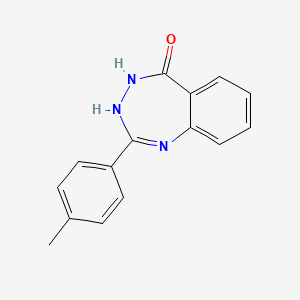
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)

![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)
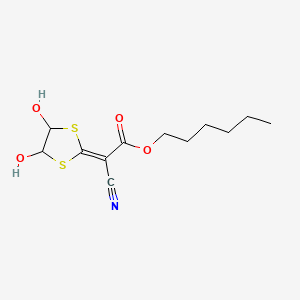
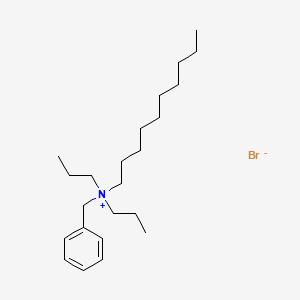
![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)
![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)

